molecular formula C17H14N2O4 B5917780 Benzoic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- CAS No. 124928-27-4

Benzoic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)-

Cat. No.: B5917780
CAS No.: 124928-27-4
M. Wt: 310.30 g/mol
InChI Key: ITLWLZXCJOTNDS-KAMYIIQDSA-N
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Description

Benzoic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- is a complex organic compound with the molecular formula C17H14N2O4 . This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a hydrazide group through a conjugated dioxo-butenyl chain. The (Z)-configuration indicates the specific geometric isomerism of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- typically involves the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions. One common method includes the condensation of 2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl with benzoic acid hydrazide in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives with additional oxygen functionalities, while reduction can produce alcohol derivatives .

Scientific Research Applications

Benzoic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- is unique due to its specific geometric configuration and the presence of both hydrazide and dioxo-butenyl functionalities.

Properties

IUPAC Name

N'-[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-14(12-7-3-1-4-8-12)11-15(21)17(23)19-18-16(22)13-9-5-2-6-10-13/h1-11,20H,(H,18,22)(H,19,23)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLWLZXCJOTNDS-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C(=O)NNC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)C(=O)NNC(=O)C2=CC=CC=C2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49817371
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

124928-27-4
Record name Benzoic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124928274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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